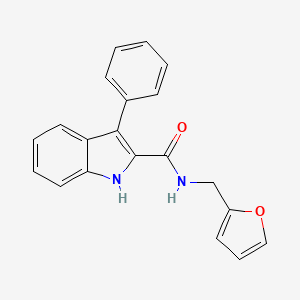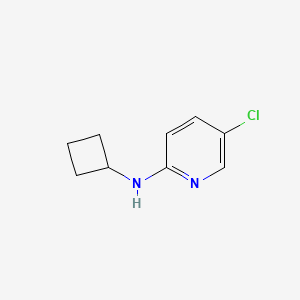![molecular formula C18H11Cl2F3N2O2 B2635812 (Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide CAS No. 2567517-47-7](/img/structure/B2635812.png)
(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and other identifying characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to create a compound. This can include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within a molecule and the bonds that hold these atoms together. This can include information about the compound’s stereochemistry, functional groups, and other structural features .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying the properties of a compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Chemical Synthesis and Characterization
Research into related chemical compounds showcases advancements in synthesis, characterization, and structural analysis. For example, studies on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate highlight the precision in synthesizing structurally complex compounds with specific configurations, offering insights into methodologies that could be applied to synthesize and characterize compounds like (Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide (Johnson et al., 2006).
Antimicrobial Activity
Another critical area of research for similar compounds involves evaluating their antimicrobial efficacy. For instance, studies on novel chlorinated N-arylcinnamamides, which share structural similarities with the compound , have shown promising activity against gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and mycobacterial strains, highlighting the potential for developing new antimicrobial agents (Strharsky et al., 2022).
Enaminone Derivatives and Therapeutic Potentials
Research into enaminone derivatives, which are chemically related to the compound of interest, has revealed their potential as pharmacophores with therapeutic applications, including anticonvulsant activities. These studies underscore the significance of structural modifications in enhancing biological activities, suggesting a framework for investigating the therapeutic potentials of (Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide (Eddington et al., 2000).
Anticonvulsant Properties
The exploration of anticonvulsant properties in compounds with similar chemical frameworks provides valuable insights into the potential neurological applications of (Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide. Such research endeavors contribute to the understanding of the relationship between chemical structure and anticonvulsant efficacy, guiding the development of novel therapeutic agents (Kubicki et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(Z)-2-cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2O2/c19-13-5-11(6-14(20)7-13)16(26)15(8-24)17(27)25-9-10-1-3-12(4-2-10)18(21,22)23/h1-7,26H,9H2,(H,25,27)/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRITXMOZGONKX-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=C(C2=CC(=CC(=C2)Cl)Cl)O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C(=C(/C2=CC(=CC(=C2)Cl)Cl)\O)/C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2635733.png)



![2-{[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2635740.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2635742.png)


![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2635750.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635751.png)
![N'-(2-Methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2635752.png)